molecular formula C11H11Cl2NO2 B134108 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol CAS No. 62265-67-2

1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol

Cat. No.: B134108
CAS No.: 62265-67-2
M. Wt: 260.11 g/mol
InChI Key: OMZBOXOCCLZODD-UHFFFAOYSA-N
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Description

1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol is a chemical compound that belongs to the class of quinolines. This compound is characterized by the presence of a dichloroacetyl group attached to a tetrahydroquinoline ring system, which includes a hydroxyl group at the 6th position. Quinolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol can be achieved through various synthetic routes. One common method involves the acylation of 1,2,3,4-tetrahydroquinolin-6-ol with dichloroacetyl chloride. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial production methods for dichloroacetyl chloride, a key reagent in the synthesis, include the oxidation of 1,1,2-trichloroethane, hydrolysis of pentachloroethane, and carboxylation of chloroform .

Chemical Reactions Analysis

1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The dichloroacetyl group can be reduced to form a mono-chloroacetyl derivative.

    Substitution: The chlorine atoms in the dichloroacetyl group can be substituted with other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol involves its interaction with specific molecular targets. The dichloroacetyl group is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways, particularly in cancer cells, where it promotes apoptosis by altering the respiratory cycle .

Comparison with Similar Compounds

1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in its individual components.

Properties

IUPAC Name

2,2-dichloro-1-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2/c12-10(13)11(16)14-5-1-2-7-6-8(15)3-4-9(7)14/h3-4,6,10,15H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZBOXOCCLZODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)O)N(C1)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211319
Record name 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62265-67-2
Record name 2,2-Dichloro-1-(3,4-dihydro-6-hydroxy-1(2H)-quinolinyl)ethanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062265672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol esters promising candidates for antiamebic therapy?

A1: Research demonstrates that a series of 1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinols and their O-acyl derivatives exhibit potent antiamebic activity against Entamoeba criceti infections in hamsters []. This activity is comparable to existing antiamebic drugs like etofamide and diloxanide furoate []. This suggests that these compounds hold promise as potential treatments for amebiasis. Notably, one specific derivative, 1-(dichloroacetyl)-6-(2-furoyloxy)-1,2,3,4-tetrahydroquinoline, has been identified as particularly potent and selected for human trials [], highlighting its potential for clinical application.

Q2: What is the significance of the structure-activity relationship (SAR) in understanding these compounds' antiamebic activity?

A2: While the provided abstracts [, ] don't delve into specific SAR details, they emphasize that modifications to the base structure of 1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol, specifically through the introduction of various O-acyl groups, can significantly influence the antiamebic potency of these compounds. Further research into the SAR would be crucial to optimize the structure of these molecules for enhanced activity, selectivity, and potentially reduced toxicity.

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